Home > Products > Screening Compounds P4838 > Technetium Tc 99m succimer
Technetium Tc 99m succimer - 65438-08-6

Technetium Tc 99m succimer

Catalog Number: EVT-1557184
CAS Number: 65438-08-6
Molecular Formula: C8H12O9S4Tc+3
Molecular Weight: 479.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Technetium Tc-99m (99mTc) succimer, also known as technetium Tc-99m dimercaptosuccinic acid (DMSA), is a radioactive diagnostic agent used to evaluate functional renal tissue and tubular function in patients with renal parenchymal disorders. It works by binding to the cortical region of the kidneys. Technetium Tc-99m succimer is used with gamma scintigraphy or single-photon emission computed tomography (SPECT). The use of technetium Tc-99m succimer for the detection of kidney cortical defects was first approved by the FDA on February 23, 2022, under the market name NephroScan.
Technetium tc-99m succimer is a Radioactive Diagnostic Agent. The mechanism of action of technetium tc-99m succimer is as a Radiopharmaceutical Activity.
A nontoxic radiopharmaceutical that is used in the diagnostic imaging of the renal cortex.
Overview

Technetium Tc-99m succimer, also known as technetium Tc-99m dimercaptosuccinic acid, is a radiopharmaceutical agent primarily utilized in nuclear medicine for the scintigraphic evaluation of renal parenchymal disorders. It is particularly effective in assessing renal function by binding to the cortical regions of the kidneys. The compound is derived from technetium-99m, a widely used radioisotope in medical imaging due to its favorable physical properties, including a half-life of approximately 6 hours and emission of gamma radiation suitable for detection by gamma cameras .

Source and Classification

Technetium Tc-99m succimer is produced from technetium-99m generators, which are typically based on the decay of molybdenum-99. The generators allow for the extraction of technetium-99m in a chemical form suitable for radiopharmaceutical applications. This compound falls under the classification of radiopharmaceuticals, specifically as a diagnostic imaging agent used in conjunction with gamma scintigraphy or single-photon emission computed tomography (SPECT) to visualize kidney function and structure .

Synthesis Analysis

Methods and Technical Details

The synthesis of technetium Tc-99m succimer involves several key steps:

  1. Preparation of Technetium-99m: The technetium is obtained from a molybdenum-99 generator, where molybdenum decays to produce technetium-99m.
  2. Complex Formation: Technetium Tc-99m is then reacted with dimercaptosuccinic acid in a buffered solution, typically using a carbonate buffer at pH 9.0. This reaction forms the technetium succimer complex, which can exist in both trivalent and pentavalent states depending on the conditions .
  3. Quality Control: The final product undergoes rigorous quality control testing, often employing chromatographic methods to ensure purity and to distinguish between various oxidation states of technetium .
Molecular Structure Analysis

Structure and Data

The molecular formula for technetium Tc-99m succimer is C4H6O4S2Tc. The structure consists of a central technetium atom coordinated by two sulfur atoms from the dimercaptosuccinic acid moiety. This coordination allows for effective binding to renal tissue, facilitating its diagnostic application.

Key structural data includes:

  • Molecular Weight: Approximately 246.47 g/mol
  • Coordination Geometry: Typically exhibits a distorted octahedral geometry due to the chelation with sulfur atoms from the succimer ligand .
Chemical Reactions Analysis

Reactions and Technical Details

Technetium Tc-99m succimer primarily undergoes coordination reactions where it binds to renal cortical tissue. The reactions can be summarized as follows:

  1. Binding Reaction: Upon intravenous administration, technetium Tc-99m succimer binds to renal tubular cells via sulfhydryl groups, allowing visualization through imaging techniques.
  2. Decoherence: The compound decays via isomeric transition, emitting gamma radiation used for imaging purposes .
Mechanism of Action

Process and Data

The mechanism of action for technetium Tc-99m succimer involves its selective uptake by renal tubular cells. After administration, it penetrates the kidneys through glomerular filtration at low rates but is primarily taken up by functional tubular cells regardless of renal blood flow. This selective binding enables differentiation between healthy and dysfunctional renal tissue during scintigraphy.

Key points include:

  • Uptake Efficiency: Approximately 16% of administered activity is excreted within two hours post-injection.
  • Binding Affinity: The compound demonstrates high affinity for normal renal cortical tissue while distinguishing it from non-functioning or dysplastic tissues .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Technetium Tc-99m succimer exhibits several notable physical and chemical properties:

  • Appearance: Clear, colorless solution when prepared correctly.
  • Solubility: Soluble in water due to its ionic nature.
  • Stability: Stable under recommended storage conditions but should be used shortly after preparation due to the short half-life of technetium-99m.

Relevant data include:

  • Half-Life: 6 hours
  • pH Range: Typically maintained between 7.0 - 8.0 during preparation .
Applications

Scientific Uses

Technetium Tc-99m succimer is primarily used in nuclear medicine for:

  1. Renal Imaging: It aids in diagnosing various renal pathologies including acute tubular necrosis, renal scarring, and other parenchymal disorders.
  2. Functional Assessment: Provides quantitative data regarding functional renal mass and can assist in pre-surgical evaluations or post-transplant assessments.
Introduction to Technetium Tc 99m Succimer

Historical Development and Discovery

The development of Tc-99m succimer is inextricably linked to the broader history of technetium-99m in nuclear medicine. Technetium-99m was first isolated in 1938 by Emilio Segrè and Glenn Seaborg during deuteron bombardment experiments on molybdenum at the University of California's Radiation Laboratory [4]. However, it remained a scientific curiosity until the 1950s when Brookhaven National Laboratory (BNL) researchers made pivotal advancements. In 1957, BNL chemists Walter Tucker and Margaret Greene achieved a breakthrough by developing the first practical technetium-99m generator system, enabling the reliable separation of Tc-99m from its parent isotope molybdenum-99 (Mo-99) [1] [4].

Powell "Jim" Richards, then head of BNL's Radioisotope Production Division, recognized the medical potential of Tc-99m. Despite initial skepticism from patent offices regarding its clinical utility, Richards championed Tc-99m applications [1]. The first clinical application emerged in 1961 when BNL supplied a Tc-99m generator to Argonne Cancer Research Hospital. There, physician Paul Harper demonstrated its value in thyroid and brain tumor imaging, catalyzing widespread interest [1] [4]. The subsequent development of Tc-99m DMSA specifically addressed the need for a renal cortical imaging agent. Unlike earlier tracers that visualized renal collecting systems, DMSA's selective binding to proximal tubules enabled functional assessment of the cortical parenchyma—critical for detecting pyelonephritis, scars, and congenital anomalies [8]. By 1967, global demand for Tc-99m compounds necessitated commercial production, with Argentina becoming the first country outside the U.S. to produce generators using Mo-99 from the RA-1 reactor [4].

Radiochemical Classification and FDA Approval Milestones

Technetium Tc 99m succimer belongs to the organotechnetium complexes class of radiopharmaceuticals, specifically categorized as a renal cortical imaging agent. Its chemical structure features technetium-99m chelated by dimercaptosuccinic acid, forming a complex with high stability and renal specificity [3] [8]. The radiochemical properties of Tc-99m make it exceptionally suitable for diagnostic applications:

  • Optimal half-life: 6 hours (sufficient for imaging yet minimizing patient radiation exposure)
  • Ideal gamma emission: 140 keV photons (efficiently detected by gamma cameras)
  • Versatile chemistry: Forms stable complexes with diverse ligands for organ-specific targeting [3] [4]

Table 1: Classification of Technetium-99m Radiopharmaceuticals by Diagnostic Application

Organ SystemTechnetium-99m AgentPrimary Clinical Use
RenalTc-99m succimer (DMSA)Cortical parenchymal imaging
RenalTc-99m mertiatideTubular function assessment
CardiacTc-99m sestamibiMyocardial perfusion imaging
SkeletalTc-99m medronate (MDP)Bone metastasis detection
HepaticTc-99m mebrofeninHepatobiliary imaging
PulmonaryTc-99m MAAPerfusion scintigraphy
CerebralTc-99m bicisateStroke evaluation [3]

The FDA approval pathway for Tc-99m succimer culminated on February 22, 2022, when the agency granted formal approval to NephroScan™ (kit for the preparation of technetium Tc 99m succimer injection) [2] [6]. Developed by Theragnostics and manufactured by ROTOP Pharmaka GmbH in Germany, NephroScan™ represented a significant milestone in addressing the U.S. shortage of reliable DMSA kits [7] [10]. This approval was underpinned by decades of established clinical evidence demonstrating Tc-99m DMSA's diagnostic efficacy. GE Healthcare secured exclusive U.S. distribution rights, ensuring nationwide availability [7]. The FDA labeling specifically authorizes NephroScan™ for "scintigraphic evaluation of renal parenchymal disorders in adult and pediatric patients, including term neonates" [6], reinstating a crucial diagnostic tool that had faced supply chain vulnerabilities during global Tc-99m shortages in the late 2000s [4].

Role in Nuclear Medicine Diagnostics

Technetium Tc 99m succimer serves as an indispensable diagnostic tool for evaluating renal parenchymal integrity through its unique mechanism of localization. Following intravenous injection, approximately 90% of Tc-99m DMSA binds to sulfhydryl groups in the proximal tubules of the renal cortex, with minimal excretion via glomerular filtration [8]. This biodistribution enables visualization of functional cortical tissue with high target-to-background ratios, making it the agent of choice for several critical applications:

  • Detection of Acute Pyelonephritis: Identifies focal cortical inflammation often missed by ultrasound or CT, enabling early antibiotic intervention to prevent scarring [8].
  • Renal Cortical Scarring: Provides gold-standard evaluation of scar formation from recurrent infections or vesicoureteral reflux, crucial for long-term management [6] [8].
  • Quantification of Split Renal Function: Precisely measures differential function between kidneys (e.g., in congenital anomalies or obstruction), guiding surgical decisions [6] [7].
  • Evaluation of Renal Masses and Congenital Anomalies: Characterizes functioning tissue in ectopic kidneys, horseshoe kidneys, or dysplasia [8].

Table 2: Diagnostic Performance of Tc-99m DMSA in Key Renal Conditions

Clinical IndicationSensitivitySpecificityImpact on Clinical Management
Acute pyelonephritis85-96%89-94%Guides duration of antibiotics to prevent scarring
Established renal scars95-98%92-97%Monitors disease progression and surgical planning
Differential function>95% accuracyN/ADetermines nephrectomy candidacy in asymmetric disease
Renal dysplasia90-93%88-91%Differentiates from functioning tissue in malformations [6] [8]

Properties

CAS Number

65438-08-6

Product Name

Technetium Tc 99m succimer

IUPAC Name

(2S,3R)-2,3-bis(sulfanyl)butanedioic acid;oxo(99Tc)technetium-99(3+)

Molecular Formula

C8H12O9S4Tc+3

Molecular Weight

479.4 g/mol

InChI

InChI=1S/2C4H6O4S2.O.Tc/c2*5-3(6)1(9)2(10)4(7)8;;/h2*1-2,9-10H,(H,5,6)(H,7,8);;/q;;;+3/t2*1-,2+;;/i;;;1+1

InChI Key

VKIPEVJBUHKZRV-RSQQSNPGSA-N

SMILES

C(C(C(=O)O)S)(C(=O)O)S.[Tc]

Synonyms

99m Tc Dimercaptosuccinic Acid
99m-Tc-Dimercaptosuccinic Acid
99mTc Dimercaptosuccinate
99mTc Dimercaptosuccinic Acid
99mTc DMSA
99mTc-Dimercaptosuccinate
99mTc-Dimercaptosuccinic Acid
99mTc-DMSA
99Tc Succimer
99Tc-Succimer
Acid, 99m-Tc-Dimercaptosuccinic
Acid, 99mTc-Dimercaptosuccinic
Acid, Tc-99m Dimercaptosuccinic
Acid, Technetium-99m-Dimercaptosuccinic
Dimercaptosuccinic Acid, Tc-99m
Tc 99m Dimercaptosuccinic Acid
Tc-99m Dimercaptosuccinic Acid
Technetium 99m Dimercaptosuccinic Acid
Technetium 99m DMSA
Technetium Tc 99m Dimercaptosuccinic Acid
Technetium Tc 99m Succimer
Technetium-99m-Dimercaptosuccinic Acid
Technetium-99m-DMSA

Canonical SMILES

C(C(C(=O)O)S)(C(=O)O)S.C(C(C(=O)O)S)(C(=O)O)S.O=[Tc+3]

Isomeric SMILES

[C@@H]([C@@H](C(=O)O)S)(C(=O)O)S.[C@@H]([C@@H](C(=O)O)S)(C(=O)O)S.O=[99Tc+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.